2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a sulfamoyl group, a benzamido group, and a tetrahydrobenzo[b]thiophene core, making it a subject of interest for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction. This involves reacting the tetrahydrobenzo[b]thiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate compound with a sulfamoyl chloride derivative, such as N-cyclopentyl-N-methylsulfamoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as agonists or antagonists.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide
Uniqueness
- Structural Features : The presence of the tetrahydrobenzo[b]thiophene core and the specific arrangement of functional groups make it unique compared to other similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for drug discovery and development.
This detailed article provides a comprehensive overview of 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-14-7-12-18-19(13-14)31-23(20(18)21(24)27)25-22(28)15-8-10-17(11-9-15)32(29,30)26(2)16-5-3-4-6-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWDPCVWLOTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.